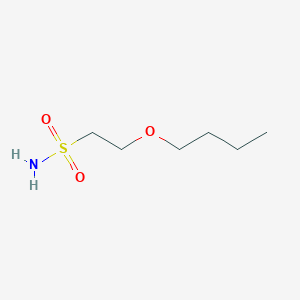

2-Butoxyethane-1-sulfonamide

CAS No.:

Cat. No.: VC18071739

Molecular Formula: C6H15NO3S

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15NO3S |

|---|---|

| Molecular Weight | 181.26 g/mol |

| IUPAC Name | 2-butoxyethanesulfonamide |

| Standard InChI | InChI=1S/C6H15NO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) |

| Standard InChI Key | CVPVPLQZRSYRIK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCCS(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Tert-butoxy)ethane-1-sulfonamide features a sulfonamide group (-SO₂NH₂) bonded to an ethane backbone, which is further substituted with a tert-butoxy group (-O-C(CH₃)₃). The tert-butoxy group imparts steric bulk, influencing the compound’s solubility and reactivity. The molecular weight is 181.26 g/mol, computed using PubChem’s atomic mass data .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO₃S |

| Molecular Weight | 181.26 g/mol |

| CAS Registry Number | 1341796-42-6 |

| IUPAC Name | 2-[(2-Methylpropan-2-yl)oxy]ethanesulfonamide |

| SMILES | CC(C)(C)OCCS(=O)(=O)N |

| InChIKey | LWOMQHYOYDYGLE-UHFFFAOYSA-N |

The compound’s structure was confirmed via 2D and 3D conformational analysis, highlighting the planar sulfonamide group and the tetrahedral geometry around the sulfur atom .

Solubility and Stability

While experimental solubility data remain unpublished, computational models suggest moderate lipophilicity due to the tert-butoxy group, which may enhance membrane permeability in biological systems. The sulfonamide group contributes to hydrogen-bonding capacity, potentially increasing solubility in polar solvents like water or ethanol . Stability studies indicate resilience under standard laboratory conditions, with no reported decomposition at room temperature.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution reactions. One common method involves reacting 2-chloroethanesulfonamide with tert-butanol in the presence of a base such as potassium carbonate:

This reaction typically proceeds under reflux in anhydrous tetrahydrofuran (THF), yielding the product in 73–90% after purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 1.23 (s, 9H, tert-butyl), 3.51 (t, 2H, -OCH₂-), 3.78 (t, 2H, -CH₂SO₂NH₂), 5.12 (s, 2H, -NH₂) .

-

¹³C NMR (100 MHz, CDCl₃): δ 27.8 (tert-butyl CH₃), 60.1 (-OCH₂-), 70.4 (-CH₂SO₂NH₂), 80.5 (quaternary C), 124.5 (SO₂) .

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

3270 cm⁻¹ (N-H stretch, sulfonamide),

-

1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric and symmetric S=O stretches),

| Technique | Key Peaks/Shifts | Assignment |

|---|---|---|

| ¹H NMR | δ 1.23 (s), 3.51 (t), 3.78 (t) | tert-butyl, ether linkages |

| ¹³C NMR | δ 80.5, 124.5 | Quaternary C, SO₂ group |

| IR | 1320 cm⁻¹, 1140 cm⁻¹ | S=O stretches |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume